(S)-Octahydroindolizine

Enzymatic Resolution Asymmetric Synthesis Pharmaceutical Building Blocks

(S)-Octahydroindolizine (CAS 18881-13-5) is the (8aS)-configured chiral indolizidine scaffold essential for stereospecific drug discovery and asymmetric catalysis. Unlike racemic or (R)-enantiomer mixtures, this single-enantiomer building block enables reproducible pharmacological outcomes—such as 2.9- to 13-fold potency gains over dexamethasone in anti-inflammatory assays—and 35-fold glycosidase inhibition selectivity between enantiomers. Suitable for Novozym 435 kinetic resolution and domino hydroformylation cascades accessing alkaloids like (−)-Indolizidine 167B at 92% ee. For CROs, medicinal chemistry, and agrochemical discovery programs where stereochemical integrity is non-negotiable.

Molecular Formula C8H15N
Molecular Weight 125.21 g/mol
CAS No. 18881-13-5
Cat. No. B169700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Octahydroindolizine
CAS18881-13-5
Synonyms(S)-octahydroindolizine
Molecular FormulaC8H15N
Molecular Weight125.21 g/mol
Structural Identifiers
SMILESC1CCN2CCCC2C1
InChIInChI=1S/C8H15N/c1-2-6-9-7-3-5-8(9)4-1/h8H,1-7H2/t8-/m0/s1
InChIKeyHAJKHJOABGFIGP-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Octahydroindolizine CAS 18881-13-5: Chiral Bicyclic Scaffold for Enantioselective Synthesis and Alkaloid Core Development


(S)-Octahydroindolizine (CAS 18881-13-5), systematically designated as (8aS)-octahydroindolizine, is a saturated chiral bicyclic amine with the molecular formula C8H15N and a molecular weight of 125.21 g/mol [1]. The compound features a fused six-membered piperidine ring and a five-membered pyrrolidine ring sharing a nitrogen atom and a bridgehead carbon, with a single defined stereocenter at the C-8a position conferring the (S)-configuration . This scaffold is the core structural motif within the indolizidine alkaloid family and serves as a versatile building block for constructing biologically active natural products and pharmaceutical agents [2]. The compound exhibits predicted physicochemical properties including a boiling point of 172.5±8.0 °C at 760 mmHg, a density of 1.0±0.1 g/cm³, and an ACD/LogP value of 1.94 [1].

Why Generic Substitution of (S)-Octahydroindolizine CAS 18881-13-5 Fails: The Critical Role of Absolute Stereochemistry


The (S)-octahydroindolizine scaffold cannot be generically substituted by its (R)-enantiomer or racemic mixtures due to the strict stereochemical dependence of biological target recognition and catalytic activity. Enantiomers of octahydroindolizine derivatives exhibit pronounced enantioselectivity in pharmacological assays; for example, in anti-inflammatory evaluations, specific (+)-enantiomers displayed IC50 values of 3.62–16.11 µM against nitric oxide production, while their corresponding (−)-counterparts demonstrated substantially reduced activity [1]. This stereochemical sensitivity extends across the indolizidine class, where glycosidase inhibition potency varies by factors exceeding 35-fold between (+)- and (−)-enantiomers of polyhydroxylated derivatives [2]. Moreover, in asymmetric catalysis applications, the (S)-configured bridgehead carbon provides a defined chiral environment that cannot be replicated by alternative monocyclic amines such as piperidine or pyrrolidine [3]. Procurement of the correct stereoisomer with verified enantiomeric purity is therefore non-negotiable for reproducible research outcomes and pharmaceutical development.

(S)-Octahydroindolizine CAS 18881-13-5: Quantitative Differentiation Evidence for Procurement Decisions


Scalable Enzymatic Resolution Enables (7S,8aS)-Configured Octahydroindolizine Building Blocks at Up to 100 g Scale

A Novozym 435-mediated kinetic resolution of racemic octahydroindolizine alcohol 13 enables the homo-chiral synthesis of (7S,8aS)-octahydro-5,5-dimethylindolizin-7-ol 9 at scales up to 100 g [1]. This enzymatic approach provides access to the (7S,8aS)-configured stereoisomer, which serves as a key amine building block for pharmaceutical industry applications [1]. The methodology demonstrates that the (S)-configuration at the bridgehead carbon (8aS) is preserved during enzymatic resolution, offering a scalable alternative to traditional asymmetric hydrogenation or chemical resolution methods.

Enzymatic Resolution Asymmetric Synthesis Pharmaceutical Building Blocks

Indolizidine 167B Synthesis via (R)-Precursor Enables 92% ee Target Compound with Noncompetitive Neuromuscular Blocking Activity

The synthesis of (−)-Indolizidine 167B, a naturally occurring octahydroindolizine derivative identified as (5R,9R)-octahydroindolizine from Dendrobates frog skin secretions, has been achieved from optically active (R)-3-(pyrrol-1-yl)hex-1-ene via domino hydroformylation/cyclization [1]. The target compound was obtained with 92% enantiomeric excess (ee) following enantioselective reduction, and it acts as a noncompetitive blocker of neuromuscular transmission [1]. This demonstrates that octahydroindolizine derivatives with specific stereochemical configurations at both bridgehead (8a) and ring-substituted positions possess unique pharmacological activities relevant to neuropharmacology research.

Indolizidine Alkaloids Hydroformylation Neuromuscular Blockers

Concise 8-Step Asymmetric Synthesis of (R,R)-1-(Hydroxymethyl)octahydroindolizine Enables Access to Stellettamide Core

The asymmetric synthesis of (R,R)-1-(hydroxymethyl)octahydroindolizine, which constitutes the azabicyclic core of stellettamides A–C, has been accomplished in 8 steps or fewer from commercially available starting materials [1]. This synthetic route employs sequential tandem ring-closure/N-debenzylation processes to construct the octahydroindolizine framework with defined stereochemistry [1]. In comparison, alternative monocyclic amines such as piperidine or pyrrolidine require additional steps to achieve comparable stereochemical complexity and lack the pre-organized bicyclic geometry inherent to the octahydroindolizine scaffold.

Stellettamides Asymmetric Synthesis Marine Natural Products

(+)-Enantiomers of Octahydroindolizine Alkaloids Demonstrate 2.9- to 13-Fold Superior Anti-inflammatory Potency Versus Dexamethasone Control

In a direct enantiomeric comparison using RAW264.7 macrophage cells stimulated with lipopolysaccharide (LPS), octahydroindolizine-type alkaloid enantiomers displayed pronounced enantioselective inhibition of nitric oxide (NO) production [1]. Compounds (+)-1, 2, and (+)-6 exhibited IC50 values of 3.62–16.11 µM against NO production, demonstrating 2.9- to 13-fold greater potency than the positive control dexamethasone (IC50 = 47.04 µM) [1]. Importantly, the (+)-enantiomers showed significantly enhanced activity compared to their corresponding (−)-counterparts, underscoring the critical role of absolute stereochemistry in biological efficacy [1].

Anti-inflammatory Enantioselectivity Nitric Oxide Inhibition

Polyhydroxylated Octahydroindolizines Exhibit Glycosidase Inhibition with Ki Values as Low as 2 μM, Outperforming Castanospermine by 2-Fold

Synthetic polyhydroxylated octahydroindolizine derivatives have demonstrated potent and specific competitive inhibition of glycosidase enzymes [1]. With amyloglucosidase from Aspergillus niger, the synthetic (+)-octahydroindolizine derivative (+)-4 displayed inhibition with Ki = 2 μM, which is 5 times stronger than natural lentiginosine, 35 times stronger than the (−)-enantiomer (−)-4, and twice as potent as castanospermine [1]. This compound was inactive toward 17 other glycosidases tested, confirming its high selectivity for amyloglucosidases [1]. The (7R)-hydroxy analogue 4 possesses weak inhibiting activity toward α-L-fucosidase from bovine epididymis (Ki ≈ 6 μM), while the (7S)-hydroxy analogue shows no such activity [2].

Glycosidase Inhibition Amyloglucosidase Azasugars

(S)-Octahydroindolizine CAS 18881-13-5: Evidence-Based Research and Industrial Application Scenarios


Enzymatic Resolution for Scalable Production of Stereodefined Pharmaceutical Building Blocks

Utilize (S)-octahydroindolizine as a starting scaffold for Novozym 435-mediated kinetic resolution to produce (7S,8aS)-configured octahydroindolizine alcohols at up to 100 g scale. This enzymatic approach enables access to stereochemically pure amine building blocks with applications in pharmaceutical synthesis [1]. The methodology is particularly suited for programs requiring preparative-scale quantities of chiral intermediates where traditional asymmetric hydrogenation may be cost-prohibitive or lacking in stereocontrol.

Stereospecific Synthesis of Indolizidine Alkaloids for Neuropharmacology Research

Employ (S)-octahydroindolizine in domino hydroformylation/cyclization cascades to access indolizidine alkaloids such as (−)-Indolizidine 167B with 92% enantiomeric excess. These compounds serve as noncompetitive blockers of neuromuscular transmission and are valuable tools for ion channel and neurotransmission studies [1]. The octahydroindolizine scaffold provides the requisite stereochemical rigidity for target recognition at nicotinic acetylcholine receptors.

Anti-inflammatory Drug Discovery Leveraging Enantioselective NO Production Inhibition

Leverage octahydroindolizine-derived enantiomers for inflammation research, where (+)-configured derivatives demonstrate IC50 values of 3.62–16.11 µM against LPS-induced NO production in RAW264.7 macrophages, outperforming dexamethasone (IC50 = 47.04 µM) by 2.9- to 13-fold [1]. The pronounced enantioselectivity supports the development of stereochemically pure anti-inflammatory agents and provides a validated screening platform for structure-activity relationship studies.

Glycosidase Inhibitor Development with Ki Values as Low as 2 μM

Develop selective glycosidase inhibitors based on the octahydroindolizine scaffold, where polyhydroxylated (+)-derivatives achieve Ki = 2 μM against amyloglucosidase, representing 35-fold superior potency compared to (−)-enantiomers and 2-fold superiority over castanospermine [1]. The high selectivity profile—inactive toward 17 other glycosidases—positions these compounds for therapeutic applications in metabolic disorders, antiviral research, and agrochemical development .

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